![molecular formula C24H20Cl2N2O B2388423 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole CAS No. 477712-79-1](/img/structure/B2388423.png)

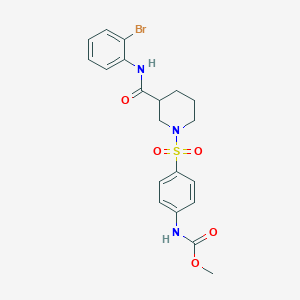

3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole derivatives involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of pyrazole derivatives was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives include the coupling of hydrazine with pyrazoles . Protodeboronation of pinacol boronic esters is also reported, which is a radical approach .科学的研究の応用

- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the removal of the boron group, allowing for further functionalization and synthesis of complex molecules.

- Application : The catalytic protodeboronation of alkyl boronic esters, when paired with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown . For instance, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol.

- Application : Some hydrazine-coupled pyrazoles, including our target compound, have demonstrated potent antileishmanial and antimalarial activities . These properties make them promising candidates for drug development.

Organic Synthesis: Catalytic Protodeboronation

Hydromethylation of Alkenes

Antileishmanial and Antimalarial Activities

将来の方向性

The future directions for this compound could involve further exploration of its antileishmanial and antimalarial activities. The synthesized pyrazole derivatives showed promising results against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . Therefore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

特性

IUPAC Name |

3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2O/c1-17-4-2-5-18(12-17)15-28-11-10-24(27-28)19-6-3-7-22(13-19)29-16-20-8-9-21(25)14-23(20)26/h2-14H,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMYJVVWUUTAPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2388346.png)

![5-[(Methoxycarbonyl)oxy]nicotinic acid](/img/structure/B2388352.png)

![2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid](/img/structure/B2388354.png)

![4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride](/img/structure/B2388360.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one](/img/structure/B2388362.png)

![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2388363.png)